![molecular formula C18H17NO6S2 B5315670 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid](/img/structure/B5315670.png)
3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid
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Overview
Description
3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid, also known as BDBOS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDBOS is a sulfonamide derivative of benzoic acid, which contains a benzodioxole ring and a thiomorpholine ring in its structure.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid involves the chelation of metal ions through its sulfonamide and benzodioxole moieties. The thiomorpholine ring enhances the selectivity of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid towards zinc ions. Upon binding to zinc ions, 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid undergoes a conformational change, leading to an increase in its fluorescence intensity.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid has been shown to have no significant toxicity towards living cells, making it an ideal candidate for biological applications. 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid has been used to detect intracellular zinc ions in living cells, and its fluorescence properties have been utilized to monitor changes in zinc ion concentration in response to various stimuli.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid is its high selectivity and sensitivity towards zinc ions. 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid has been shown to have a low detection limit, making it an ideal candidate for the detection of trace amounts of zinc ions. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid is its limited selectivity towards other metal ions, which may interfere with its detection of zinc ions in biological samples.
Future Directions
There are several future directions for the use of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid in scientific research. One of the potential applications of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid is its use as a diagnostic tool for zinc-related diseases, such as Alzheimer's disease. 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid can be used to detect changes in zinc ion concentration in biological samples, which may be indicative of disease progression. Additionally, 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid can be modified to enhance its selectivity towards other metal ions, making it an ideal candidate for the detection of multiple metal ions in biological samples.
Conclusion
In conclusion, 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid exhibits high selectivity and sensitivity towards zinc ions, making it an ideal candidate for the detection of zinc ions in biological samples. 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid has been shown to have no significant toxicity towards living cells, and its fluorescence properties have been utilized to monitor changes in zinc ion concentration in response to various stimuli. There are several future directions for the use of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid in scientific research, including its use as a diagnostic tool for zinc-related diseases and the enhancement of its selectivity towards other metal ions.
Synthesis Methods
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid involves the reaction of 3-(1,3-benzodioxol-5-yl)benzoic acid with thiomorpholine-4-carbonyl chloride in the presence of a base, followed by the addition of sodium sulfite to obtain the desired product. The yield of the synthesis process is high, and the purity of the product can be achieved through recrystallization.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid is its use as a fluorescent probe for the detection of metal ions. 3-(1,3-benzodioxol-5-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid exhibits high selectivity and sensitivity towards zinc ions, making it an ideal candidate for the detection of zinc ions in biological samples.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-thiomorpholin-4-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c20-18(21)14-7-13(12-1-2-16-17(10-12)25-11-24-16)8-15(9-14)27(22,23)19-3-5-26-6-4-19/h1-2,7-10H,3-6,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYMZNMRTGKJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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